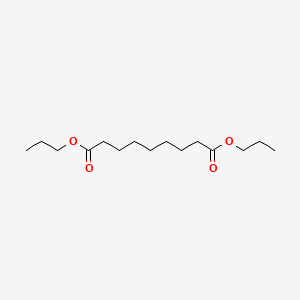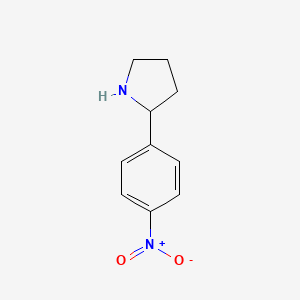![molecular formula C13H21NS B12094151 N-[1-(3-methylthiophen-2-yl)ethyl]cyclohexanamine](/img/structure/B12094151.png)
N-[1-(3-methylthiophen-2-yl)ethyl]cyclohexanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-methylthiophen-2-yl)ethyl]cyclohexanamine typically involves the reaction of 3-methylthiophene with an appropriate alkylating agent to introduce the ethyl group, followed by the reaction with cyclohexanamine . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper to facilitate the alkylation and amination reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(3-methylthiophen-2-yl)ethyl]cyclohexanamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like LiAlH4, and electrophiles such as alkyl halides . Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of appropriate solvents to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
N-[1-(3-methylthiophen-2-yl)ethyl]cyclohexanamine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-[1-(3-methylthiophen-2-yl)ethyl]cyclohexanamine involves its interaction with specific molecular targets and pathways. The thiophene ring and cyclohexanamine moiety allow it to bind to various enzymes and receptors, modulating their activity . This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or reduction of inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other thiophene derivatives such as:
1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea: Known for its anti-inflammatory properties.
1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one: Used as a serotonin antagonist in the treatment of Alzheimer’s disease.
Uniqueness
N-[1-(3-methylthiophen-2-yl)ethyl]cyclohexanamine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity . Its combination of a thiophene ring with a cyclohexanamine moiety makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C13H21NS |
|---|---|
Peso molecular |
223.38 g/mol |
Nombre IUPAC |
N-[1-(3-methylthiophen-2-yl)ethyl]cyclohexanamine |
InChI |
InChI=1S/C13H21NS/c1-10-8-9-15-13(10)11(2)14-12-6-4-3-5-7-12/h8-9,11-12,14H,3-7H2,1-2H3 |
Clave InChI |
WLWKRHCHESQNPJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC=C1)C(C)NC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(2S,5S)-1-{[(2S,5S)-2,5-Dimethylpyrrolidin-1-YL]methylene}-2,5-dimethylpyrrolidinium tetrafluoroborate](/img/structure/B12094128.png)




![1-[5-[(E)-2-diethoxyphosphorylethenyl]-4-hydroxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12094143.png)



